

What is Propargyl-choline and its chemical structure

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Compound of Interest

Compound Name: *Propargyl-choline*

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An In-depth Technical Guide to **Propargyl-choline**

Introduction

Propargyl-choline is a synthetic analog of choline, an essential nutrient vital for the synthesis of phospholipids, which are fundamental components of all cellular membranes.[1][2]

Structurally, it is a choline molecule where one of the methyl groups is replaced by a propargyl group.[3][4][5] This modification introduces a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions.[6]

Propargyl-choline is cell-permeable and is readily taken up by cells, where it is metabolized and incorporated into various choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (SM).[1][6][7][8] This metabolic labeling allows for the visualization and tracking of newly synthesized phospholipids in living cells and organisms without significantly altering the natural lipid composition.[2][9]

Chemical Structure

Propargyl-choline is an alkynyl derivative of choline.[3][5] Its chemical structure allows it to mimic natural choline and be processed by cellular machinery.

- IUPAC Name: N-(2-hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium[5]
- Molecular Formula (Cation): $C_8H_{16}NO^+$ [10]

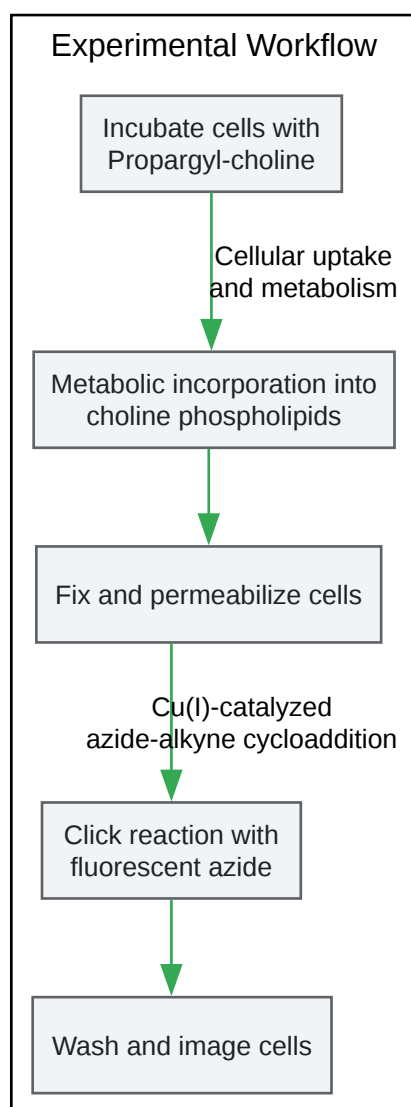
- SMILES Code: C#CC--INVALID-LINK--(CCO)C[\[5\]](#)

Caption: Chemical structure of the **Propargyl-choline** cation.

Mechanism of Action and Experimental Applications

The primary application of **Propargyl-choline** is as a metabolic label to study the synthesis, trafficking, and localization of choline-containing phospholipids.[\[1\]](#)[\[3\]](#) The workflow involves two main steps: metabolic incorporation and bioorthogonal ligation via click chemistry.

- **Metabolic Incorporation:** Cells are incubated with **Propargyl-choline**, which is transported into the cell and enters the CDP-choline pathway for phospholipid synthesis.[\[7\]](#)[\[8\]](#) This results in the incorporation of the propargyl-tagged choline headgroup into newly synthesized phospholipids within the endoplasmic reticulum and Golgi apparatus.[\[1\]](#) These labeled lipids are then distributed to other cellular membranes.[\[1\]](#)
- **Click Chemistry Detection:** The terminal alkyne group of the incorporated **Propargyl-choline** can be covalently linked to a reporter molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[\[2\]](#)[\[6\]](#) This reporter molecule is typically a fluorophore for visualization by fluorescence microscopy or an affinity tag like biotin for pulldown experiments.[\[4\]](#)



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Caption: Experimental workflow for labeling and imaging phospholipids.

This technique has been successfully applied in various research areas, including:

- Imaging phospholipid synthesis and turnover in cultured cells.[1]
- Visualizing the subcellular localization of choline phospholipids in various organelles.[1]
- Assaying phospholipid synthesis in vivo in mouse tissues.[1][2]
- Studying choline phospholipid metabolism in plants like *Arabidopsis thaliana*. [9]

- Investigating choline catabolism in bacteria such as *Pseudomonas aeruginosa*.[\[3\]](#)

Quantitative Data

Incorporation of Propargyl-choline into Phospholipids

Studies in NIH 3T3 cells have shown that **Propargyl-choline** is efficiently incorporated into all classes of choline-containing phospholipids. The degree of incorporation is proportional to the concentration of **Propargyl-choline** added to the culture medium.

Propargyl-choline Concentration (μM)	Phosphatidylcholine (PC)	LysoPC	Ether-linked PC (ePC)	Sphingomyelin (SM)
0	49.8%	0.2%	11.2%	12.0%
100	42.1%	0.2%	9.7%	10.1%
250	35.5%	0.2%	8.0%	8.8%
500	27.9%	0.2%	6.3%	7.0%

Data adapted from Jao et al., 2009. The percentages represent the proportion of each lipid class relative to total lipids.

Inhibitory Activity

Propargyl-choline has also been shown to inhibit the growth of the bacterium *Pseudomonas aeruginosa* on various choline-related compounds.

Substrate	IC ₅₀ (μM)
Dimethylglycine	5.16
Choline	>10
Glycine betaine	>10

Data from Fitzsimmons et al., 2011, as cited by Cayman Chemical.[\[3\]](#)

Experimental Protocols

Cell Culture and Labeling with Propargyl-choline

- **Cell Seeding:** Plate cells (e.g., NIH 3T3) on glass coverslips in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) and allow them to adhere overnight.
- **Labeling:** Prepare a stock solution of **Propargyl-choline** in the culture medium. Replace the existing medium with the **Propargyl-choline**-containing medium at a final concentration ranging from 100 to 500 μM .
- **Incubation:** Incubate the cells for a desired period (e.g., 24 hours) to allow for metabolic incorporation of the analog.

Fixation and Staining via Click Chemistry

- **Fixation:** After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
- **Click Reaction:** Prepare the click reaction cocktail. A typical cocktail includes:
 - A fluorescent azide (e.g., Alexa Fluor 568 azide)
 - Copper(II) sulfate (CuSO_4)
 - A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
 - A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency.
- **Staining:** Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
- **Washing:** Wash the cells thoroughly with PBS to remove unreacted reagents.
- **Mounting and Imaging:** Mount the coverslips on microscope slides with an appropriate mounting medium. The labeled phospholipids can then be visualized using fluorescence

microscopy.

This is a generalized protocol. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.

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